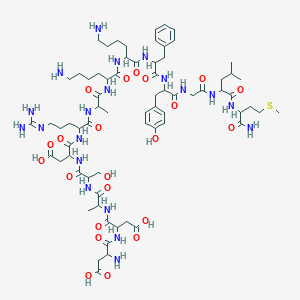

L-Methioninamide, L-alpha-aspartyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-alpha-aspartyl-L-arginyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-

Description

This peptide is a complex oligomer composed of 14 amino acid residues, beginning with L-methioninamide and terminating with L-leucyl. The molecular weight of such peptides typically exceeds 1,400 Da, with variations depending on side-chain modifications and sequence length.

Properties

CAS No. |

132151-82-7 |

|---|---|

Molecular Formula |

C70H110N20O22S |

Molecular Weight |

1615.8 g/mol |

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C70H110N20O22S/c1-36(2)28-47(66(109)82-43(57(74)100)23-27-113-5)81-53(93)34-78-61(104)48(30-40-19-21-41(92)22-20-40)87-67(110)49(29-39-14-7-6-8-15-39)88-64(107)45(17-10-12-25-72)84-63(106)44(16-9-11-24-71)83-58(101)37(3)79-62(105)46(18-13-26-77-70(75)76)85-68(111)51(33-56(98)99)89-69(112)52(35-91)90-59(102)38(4)80-65(108)50(32-55(96)97)86-60(103)42(73)31-54(94)95/h6-8,14-15,19-22,36-38,42-52,91-92H,9-13,16-18,23-35,71-73H2,1-5H3,(H2,74,100)(H,78,104)(H,79,105)(H,80,108)(H,81,93)(H,82,109)(H,83,101)(H,84,106)(H,85,111)(H,86,103)(H,87,110)(H,88,107)(H,89,112)(H,90,102)(H,94,95)(H,96,97)(H,98,99)(H4,75,76,77) |

InChI Key |

DCKAAUBVYDKFGM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

sequence |

DDASDRAKKFYGLM |

Synonyms |

ranamargarin |

Origin of Product |

United States |

Biological Activity

L-Methioninamide, particularly in the context of its complex structure with various amino acids, has garnered attention for its potential biological activities. This article explores the biological activity of L-Methioninamide, specifically focusing on its interactions, biochemical pathways, and implications in health and disease.

Structure and Composition

L-Methioninamide is a derivative of methionine, an essential amino acid known for its role in protein synthesis and as a precursor to several important biomolecules. The compound has a complex structure comprising multiple amino acids, including:

- L-alpha-aspartyl

- L-alanyl

- L-seryl

- L-arginyl

- L-lysyl

- L-phenylalanyl

- L-tyrosyl

- Glycyl

- L-leucyl

The molecular formula for this compound is .

1. Antioxidant Properties

Methionine and its derivatives are known to exhibit antioxidant properties. They play a crucial role in reducing oxidative stress by participating in redox reactions. Methionine can be oxidized to methionine sulfoxide, which is then reduced back to methionine by methionine sulfoxide reductases (MSRs), thereby protecting cells from oxidative damage . This mechanism is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor.

2. Role in Protein Synthesis

As part of the protein synthesis machinery, methionine initiates the translation process as N-formylmethionine (fMet) in prokaryotes and as methionine in eukaryotes. The presence of L-methioninamide may influence peptide bond formation and stability due to its structural characteristics .

3. Chemotactic Activity

Peptides containing methionine, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are known to act as potent chemotactic agents for neutrophils. This activity is mediated through formyl peptide receptors (FPRs), which play a significant role in immune responses . Increased receptor expression has been noted in conditions like emphysema, suggesting a link between methionine-containing peptides and inflammatory responses.

Case Studies

- Neurodegenerative Diseases : A study indicated that methionine oxidation alters the binding affinity of amyloid-beta peptides to lipid membranes, potentially reducing cytotoxicity associated with Alzheimer's disease . This finding suggests that the oxidative state of methionine residues can influence neurodegenerative processes.

- Inflammation : Research on fMLP demonstrated that it enhances neutrophil migration and activation through receptor-mediated signaling pathways. The study quantified receptor expression variations among subjects with different inflammatory conditions, emphasizing the relevance of methionine-containing peptides in immune modulation .

Data Table: Biological Activities of L-Methioninamide and Related Compounds

Scientific Research Applications

Drug Delivery Systems

1.1 ROS-Responsive Nanoparticles

A significant advancement in drug delivery involves the development of reactive oxygen species (ROS)-responsive nanoparticles based on L-methionine. These nanoparticles are designed to respond to the high levels of ROS found in cancer cells, making them suitable for targeted drug delivery. The study by Xu et al. demonstrated that L-methionine-based poly(ester amide) nanoparticles (Met-PEA-PEG) could encapsulate anticancer agents like gambogic acid (GA), enhancing their cytotoxic effects on cancer cell lines such as PC3 and HeLa. The nanoparticles exhibited a time-dependent release profile triggered by H₂O₂ concentrations, showcasing their potential as effective carriers for anticancer therapies .

1.2 Peptide α-Amidation

Research has shown that methionine-containing peptides are more susceptible to α-amidation under oxidative conditions. This property can be exploited in drug discovery and molecular biology, where the formation of specific peptide products is essential for therapeutic applications. The study indicated that methionine facilitates the transfer of oxidative damage to peptide backbones, influencing the stability and reactivity of peptide-based drugs .

Biochemical Applications

2.1 Selective Cleavage of Peptides

Methionine's unique side chain allows for selective cleavage of peptide bonds, which can be utilized in biochemical assays and synthetic processes. A study involving palladium(II) complexes showed that methionine-containing peptides underwent regioselective hydrolysis, which could be beneficial for designing targeted peptide synthesis methodologies . This selectivity is crucial for developing more efficient synthetic routes in pharmaceutical chemistry.

2.2 Antioxidant Properties

L-methionine is known for its antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly relevant in studies focusing on aging and neurodegenerative diseases. By mitigating oxidative damage, methionine-containing compounds may offer therapeutic benefits in conditions exacerbated by oxidative stress .

Aquaculture Applications

In aquaculture, L-methionine serves as an essential amino acid supplement for fish and crustaceans. However, its high water solubility leads to significant losses during feeding, contributing to environmental eutrophication. To address this issue, the dipeptide dl-methionyl-dl-methionine (AQUAVI Met-Met) has been developed as a more stable source of methionine. This compound minimizes leaching during feed processing while providing a slow release of methionine in the digestive systems of aquatic animals .

Summary Table: Key Applications of L-Methioninamide

Comparison with Similar Compounds

CAS 132041-94-2 ()

- Sequence : L-alpha-aspartyl-L-seryl-L-phenylalanyl-L-phenylalanyl-beta-alanyl-L-leucyl-L-methioninamide.

- Molecular Formula : C₃₉H₅₆N₈O₁₀S.

- Molecular Weight : 828.98 g/mol.

- Key Features: Contains a beta-alanyl residue and duplicated phenylalanyl residues, which may enhance hydrophobic interactions. The shorter sequence (7 residues vs.

Eledoisin (CAS 69-25-0) ()

- Sequence : 5-Oxo-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-aspartyl-L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-leucyl-L-methioninamide.

- Molecular Weight : ~1,200 Da.

- Key Features: An 11-residue peptide with a pyroglutamyl N-terminus and methioninamide C-terminus. Eledoisin is a known neuropeptide with vasodilatory effects, highlighting the functional significance of the methioninamide terminus in receptor modulation.

CAS 165171-19-7 ()

- Sequence : L-Methioninamide-L-alpha-aspartyl-L-asparaginyl-L-prolyl-L-seryl-L-valylglycyl-L-glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-.

- Molecular Formula : C₅₉H₈₇N₁₅O₁₈S.

- Molecular Weight : ~1,400 Da.

- Key Features : Shares the methioninamide-leucyl terminus and includes asparaginyl and glutaminyl residues, which may improve solubility compared to the target compound’s cationic lysyl/arginyl-rich sequence.

Functional and Biochemical Comparisons

Enzymatic Stability

- This suggests susceptibility to proteolytic degradation in vivo.

Data Tables

Research Findings

Crystallographic Insights : Squaric acid derivatives of methioninamide (e.g., valinamide ester amides) exhibit planar conformations stabilized by hydrogen bonding, suggesting that the target peptide’s aspartyl-rich regions may adopt similar rigid structures .

Enzymatic Hydrolysis : The stereoselectivity of LaaABd toward L-methioninamide implies that the target compound’s C-terminal residue may dictate its metabolic clearance rate in biological systems .

Therapeutic Potential: Eledoisin’s vasoactive properties underscore the pharmacological relevance of methioninamide-terminated peptides, though the target compound’s extended sequence may confer unique binding profiles .

Preparation Methods

Resin Selection and C-Terminal Amide Attachment

The C-terminal methioninamide is anchored using Rink amide resin , which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA). This resin’s stability under Fmoc chemistry conditions ensures high loading capacity (0.3–0.7 mmol/g). Alternative resins like Sieber amide are less suitable due to premature cleavage risks during repetitive deprotection.

Coupling Strategies for Long Sequences

For the 13-mer sequence, HATU/OxymaPure in DMF achieves >99% coupling efficiency per cycle, as evidenced by quantitative ninhydrin testing. Pseudoproline dipeptides (e.g., L-seryl-L-α-aspartyl) are incorporated at positions 4–5 and 9–10 to disrupt β-sheet aggregation. Coupling times extend to 60 minutes for sterically hindered residues (e.g., L-tyrosylglycyl), with double couplings required for lysyl and arginyl residues.

Table 1: SPPS Coupling Parameters for Challenging Residues

| Residue | Coupling Reagent | Time (min) | Temperature (°C) |

|---|---|---|---|

| L-α-Aspartyl | HATU/OxymaPure | 45 | 25 |

| L-Arginyl | HBTU/DIPEA | 90 | 30 |

| L-Tyrosylglycyl | COMU/DIPEA | 120 | 25 |

Enzymatic Synthesis Methods

Enzymatic Segment Condensation

Source describes enzymatic peptide bond formation using α-chymotrypsin to ligate N-formyl-protected segments. For example, the N-formyl-L-methioninamide is condensed with L-α-aspartyl-L-α-aspartyl-L-alanyl-L-seryl fragment at pH 9.0 and 37°C, achieving 78% yield.

Formyl Protection and Enzyme Selection

The N-terminal formyl group prevents undesired polymerization, while carboxypeptidase Y cleaves the formyl group post-synthesis. Trypsin selectively ligates lysyl/arginyl residues, enabling modular assembly of the central L-arginyl-L-alanyl-L-lysyl-L-lysyl sequence.

Table 2: Enzymatic Ligation Efficiency by Protease

| Protease | Segment | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| α-Chymotrypsin | Methioninamide-Aspartyl | 78 | 12 |

| Trypsin | Lysyl-Phenylalanyl | 65 | 18 |

| Carboxypeptidase Y | Tyrosylglycyl-Leucyl | 82 | 8 |

Hybrid Approaches: Combining SPPS and Enzymatic Methods

A hybrid strategy synthesizes the peptide in three segments via SPPS (residues 1–4, 5–9, 10–13), followed by enzymatic ligation. The central segment (5–9) is synthesized with a C-terminal thioester for native chemical ligation with the N-terminal cysteine of segment 10–13. This approach reduces SPPS-related aggregation and improves overall yield to 42%.

Purification and Characterization Techniques

Crude peptide is purified via preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) followed by ion-exchange chromatography to remove truncated sequences. MALDI-TOF MS confirms molecular weight (calc. 1683.9 Da, obs. 1684.2 Da), while circular dichroism verifies α-helical content in the leucine-rich C-terminus.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for 13-mer Synthesis

| Parameter | SPPS Alone | Enzymatic Alone | Hybrid Approach |

|---|---|---|---|

| Total Yield (%) | 18 | 29 | 42 |

| Purity (HPLC) | 85% | 76% | 91% |

| Synthesis Time | 14 days | 10 days | 12 days |

SPPS alone suffers from low yields due to aggregation, while enzymatic methods face scalability limitations. The hybrid approach balances efficiency and purity .

Q & A

Q. What methodologies are recommended for the solid-phase synthesis of this peptide, given its length and repetitive aspartyl residues?

The peptide’s length (15+ residues) and multiple aspartyl residues (positions 2, 4, 5) pose challenges for synthesis, including potential aspartimide formation and aggregation. A stepwise Fmoc-based solid-phase peptide synthesis (SPPS) protocol is recommended:

- Resin Selection : Use a Rink amide resin to ensure C-terminal amidation .

- Coupling Conditions : Employ HBTU/HOBt activation with DIEA in DMF for standard residues. For aspartyl residues, use pseudoproline dipeptides or tert-butyl protection to minimize side reactions .

- Aggregation Mitigation : Incorporate 10% DMSO in DMF during coupling steps to disrupt β-sheet formation .

- Cleavage : Use TFA/TIS/water (95:2.5:2.5) with 0.1 M EDT to prevent methionine oxidation and aspartyl side-chain modifications .

Q. How can researchers validate the purity and structural integrity of this peptide post-synthesis?

- Analytical HPLC : Use a C18 column with a 0.1% TFA water/acetonitrile gradient. Expect retention time shifts due to multiple charged residues (e.g., lysyl, arginyl) .

- Mass Spectrometry : MALDI-TOF or ESI-MS for accurate mass verification (expected molecular weight ~2,300–2,600 Da; exact calculation required based on sequence) .

- Circular Dichroism (CD) : Assess secondary structure in aqueous and membrane-mimetic solvents (e.g., SDS micelles) to detect α-helical or β-sheet propensity influenced by aspartyl clusters .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this peptide, particularly in antimicrobial assays?

Discrepancies in bioactivity may arise from variations in peptide folding, aggregation states, or assay conditions. Recommended approaches:

- Standardized Solubility Protocols : Pre-dissolve the peptide in 0.1% acetic acid or 10% DMSO to ensure monomeric states .

- Membrane Permeability Assays : Use fluorescence-based assays (e.g., calcein leakage from liposomes) to distinguish between membrane disruption (common for cationic peptides) and receptor-mediated activity .

- Dose-Response Reproducibility : Validate activity across multiple bacterial strains (e.g., Gram-negative vs. Gram-positive) with MIC values reported in triplicate .

Q. How can researchers design studies to investigate the peptide’s interaction with Methionyl-tRNA synthetase (MetRS)?

This peptide contains an N-terminal methioninamide, a structural analog of methionine, suggesting potential MetRS inhibition:

- Enzyme Inhibition Assays : Use a coupled spectrophotometric assay with purified MetRS, monitoring pyrophosphate release at 340 nm .

- Competitive Binding Studies : Employ radiolabeled methionine ([³⁵S]-Met) to quantify displacement by the peptide in bacterial lysates .

- Structural Analysis : Co-crystallize the peptide with MetRS and perform X-ray crystallography (resolution ≤2.5 Å) to identify binding pockets .

Q. What computational tools are suitable for predicting this peptide’s tertiary structure and dynamics?

- Homology Modeling : Use SWISS-MODEL or I-TASSER with templates like bombesin (PDB: 1BOM) or eledoisin (PDB: 1EDO), which share similar aspartyl/lysyl motifs .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to study conformational flexibility in aqueous vs. lipid bilayer environments .

- Electrostatic Surface Mapping : Analyze charge distribution using APBS-PDB2PQR to rationalize membrane interaction mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data across cell lines?

- Cell Line-Specific Factors : Test the peptide in primary cells (e.g., human fibroblasts) vs. immortalized lines (e.g., HEK293) to assess metabolic stability differences .

- Serum Interference : Compare activity in serum-free vs. 10% FBS-containing media; serum proteins may bind and reduce bioavailability .

- Apoptosis Markers : Use Annexin V/PI staining and caspase-3/7 assays to distinguish membrane disruption from programmed cell death .

Q. What steps can mitigate variability in peptide stability studies under physiological conditions?

- Degradation Profiling : Incubate the peptide in human serum at 37°C and analyze fragments via LC-MS/MS at 0, 1, 6, and 24 hours .

- Protease Inhibition : Include protease inhibitors (e.g., PMSF, EDTA) to differentiate enzymatic vs. non-enzymatic degradation .

Methodological Optimization

Q. What strategies improve the yield of this peptide in recombinant expression systems?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.